7-Deazahypoxanthine is a heterocyclic organic compound belonging to the class of deazapurines. [] Deazapurines are structurally analogous to naturally occurring purine nucleobases, with a nitrogen atom replaced by a carbon atom. [] Specifically, 7-deazahypoxanthine lacks the nitrogen atom at the 7-position of the purine ring system. [, ] This structural modification significantly impacts its chemical properties and biological activity compared to its naturally occurring counterpart, hypoxanthine. [, ]
In scientific research, 7-deazahypoxanthine serves as a valuable building block for synthesizing various biologically active compounds. [, , , , ] Its unique structural features and chemical reactivity make it a versatile scaffold for exploring structure-activity relationships and developing novel therapeutic agents. [, , , , , ]
7-Deazahypoxanthine, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic compound that is a structural analog of hypoxanthine. This compound is characterized by the absence of a nitrogen atom at the 7th position, which significantly alters its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 166.14 g/mol. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in purine metabolism.
Chemically, 7-Deazahypoxanthine belongs to the class of purine analogs. It is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. This classification places it among other biologically active compounds that exhibit significant pharmacological properties.
The synthesis of 7-Deazahypoxanthine generally involves several methods, with multicomponent reactions being the most notable. One common synthetic route includes the cyclocondensation of sulfonamides with aldehydes and cyanoacetamide to form intermediate pyrrolines. These intermediates are then subjected to base-promoted elimination to yield the desired pyrrole structure, followed by a ring-closing reaction with ethyl-hex-5-ynoate.
In laboratory settings, the synthesis may involve:
The molecular structure of 7-Deazahypoxanthine consists of a pyrrolo[2,3-d]pyrimidin-4-one framework. The absence of the nitrogen atom at the 7th position differentiates it from hypoxanthine.
7-Deazahypoxanthine can undergo various chemical reactions:
7-Deazahypoxanthine primarily acts as a noncompetitive inhibitor of purine nucleoside phosphorylase (PNP). This enzyme plays a critical role in the purine salvage pathway, which is essential for nucleotide synthesis.
The inhibition of PNP by 7-Deazahypoxanthine affects cellular metabolism and has been shown to exhibit antiproliferative activity against various cancer cell lines, including HeLa cells. Modifications to enhance its aqueous solubility have also been explored to improve bioavailability .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
7-Deazahypoxanthine has significant applications in scientific research:
7-Deazahypoxanthine (CAS RN: 3680-71-5) is a nitrogen-modified purine analog characterized by the replacement of nitrogen at the 7-position of the hypoxanthine scaffold with a carbon atom. This structural modification generates a tricyclic system formally named 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, reflecting its fused pyrrole-pyrimidine architecture. The molecular formula is C₆H₅N₃O, with a molecular weight of 135.13 g/mol. Its canonical SMILES representation (O=C1NC=Nc2[nH]ccc12) encodes the lactam functionality at position 4 and the aromatic system with a pyrrolic NH group. The InChIKey (FBMZEITWVNHWJW-UHFFFAOYSA-N) provides a unique identifier for computational and database applications [1] [3] [7]. Systematic and trivial nomenclature are consolidated in Table 1.
Table 1: Nomenclature of 7-Deazahypoxanthine
Nomenclature Type | Identifier |
---|---|
Systematic Name | 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |
Trivial Name | 7-Deazahypoxanthine |
CAS Registry No. | 3680-71-5 |
Other Identifiers | MDL: MFCD08234923; PubChem SID: 253661064 |
7-Deazahypoxanthine is typically isolated as an off-white to light brown amorphous powder or crystalline solid. Its high thermal stability is evidenced by decomposition occurring above 300°C, though reported melting points vary slightly: Sigma-Aldrich lists 345–350°C [1], while ChemImpex specifies ≥300°C [3], and TCI Chemicals reports 345°C [7]. This variation may arise from polymorphic forms or measurement methodologies. The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO), with a solubility of 50 mg/mL (370.04 mM) [6]. It is moisture- and heat-sensitive, requiring storage at 2–8°C under inert conditions to prevent degradation [1] [3] [7]. Its combustion properties classify it under Storage Class Code 11 (Combustible Solids) [1].
Table 2: Physicochemical Properties of 7-Deazahypoxanthine
Property | Value | Conditions/Remarks |
---|---|---|
Physical Form | Off-white to light brown powder or crystals | Hygroscopic, amorphous or crystalline |
Melting Point | 345–350°C | Literature range [1] [7] |
Solubility | 50 mg/mL in DMSO | 370.04 mM [6] |
Storage Conditions | 0–8°C, inert atmosphere | Protect from light and moisture [3] [7] |
Stability | Heat/moisture sensitive | Degrades above 300°C [3] |
While detailed experimental spectroscopic data (NMR, IR) for 7-deazahypoxanthine is limited in the provided sources, its structure is unequivocally confirmed by X-ray crystallography in complex with Escherichia coli purine nucleoside phosphorylase (EcPNP). The crystal structure (PDB accession not provided, resolved at 2.51 Å) reveals electron density maps positioning the molecule within the enzyme's active site. Key features include the planar tricyclic core and hydrogen-bonding interactions involving N1, O4, and the pyrrolic N-H [8]. Theoretical predictions indicate characteristic IR absorptions for lactam C=O (~1700 cm⁻¹), aromatic C=C/N-H stretches (~3100–3400 cm⁻¹), and pyrimidine ring vibrations (1600±50 cm⁻¹). NMR spectroscopy in DMSO-d₆ would be expected to show distinct signals for H2 (pyrimidine), H5/H6 (pyrrole), and the exchangeable N-H protons.
The 7-deaza modification imparts distinct electronic and steric properties compared to natural purines. Unlike hypoxanthine (which features N7), 7-deazahypoxanthine possesses a carbon atom at this position, reducing its hydrogen-bond accepting capacity and altering its dipole moment. This significantly impacts biomolecular recognition, as demonstrated in crystallographic studies with EcPNP. While hypoxanthine binds in a canonical orientation via N7-H...O/N and N1-H...O interactions, 7-deazahypoxanthine exhibits a 180° rotation within the same active site. This inverted binding mode (Fig. 1) arises from the loss of the N7 interaction site, forcing the molecule to utilize its pyrrolic N-H and C6 carbonyl for alternative hydrogen bonding with Glu201 and Asn243 of EcPNP [8].
Biochemically, this altered binding translates to functional divergence. Hypoxanthine serves as a substrate for PNP, undergoing phosphorolysis to generate D-ribose-1-phosphate. In stark contrast, 7-deazahypoxanthine acts as a non-competitive inhibitor of EcPNP (Kᵢ = 0.13 mM), sterically and electronically perturbing the catalytic mechanism [8]. Compared to xanthine derivatives, which undergo oxidation at C2 and C8, the 7-deaza structure lacks the reactive C8 position, enhancing its stability against enzymes like xanthine oxidase. This stability makes it valuable as a regiochemical probe in metabolic studies [6].
Table 3: Comparative Analysis of 7-Deazahypoxanthine and Hypoxanthine
Property | 7-Deazahypoxanthine | Hypoxanthine |
---|---|---|
Molecular Formula | C₆H₅N₃O | C₅H₄N₄O |
7-Position Atom | Carbon | Nitrogen |
EcPNP Binding Mode | 180° rotated orientation | Canonical orientation |
EcPNP Interaction | Non-competitive inhibitor (Kᵢ=0.13 mM) | Substrate |
Key H-bond Donors | N-H (pyrrole), N1-H (pyrimidine) | N7-H, N1-H |
Susceptibility to Xanthine Oxidase | Resistant (C8 absent) | Oxidized to xanthine and uric acid |
Fig. 1: Schematic of Binding Orientation Shift in EcPNP
Hypoxanthine: [Purine]-N7---Protein (Canonical) 7-Deazahypoxanthine: [Pyrrolopyrimidine]-Rotated (Inverted)
Compounds Mentioned: 7-Deazahypoxanthine, Hypoxanthine, Xanthine, 7-Aminobutynyl-8-aza-7-deazahypoxanthine, 7-Deazaadenine.
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